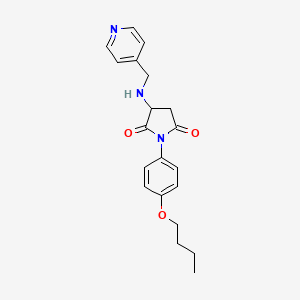
1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a butoxyphenyl group, and a pyridin-4-ylmethylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a butoxyphenyl halide reacts with the pyrrolidine-2,5-dione core.
Attachment of the Pyridin-4-ylmethylamino Group: This can be accomplished through a reductive amination reaction, where pyridin-4-ylmethylamine is reacted with an aldehyde or ketone derivative of the pyrrolidine-2,5-dione core in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
- 1-(4-methoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione
- 1-(4-ethoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione
Comparison: 1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and overall biological activity. Compared to its methoxy and ethoxy analogs, the butoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-12-26-17-6-4-16(5-7-17)23-19(24)13-18(20(23)25)22-14-15-8-10-21-11-9-15/h4-11,18,22H,2-3,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHPSZIZGIRPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B5195518.png)
![2-{6-[1,3-DIOXO-5-(PHENYLCARBAMOYL)ISOINDOL-2-YL]PYRIDIN-2-YL}-1,3-DIOXO-N-PHENYLISOINDOLE-5-CARBOXAMIDE](/img/structure/B5195522.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5195527.png)
![5-(benzimidazol-1-ylmethyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5195535.png)
![N-[(benzylamino)carbonothioyl]valine](/img/structure/B5195542.png)
![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5195568.png)
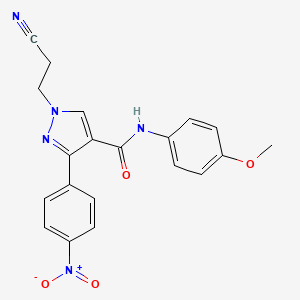
![2-[[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5195593.png)
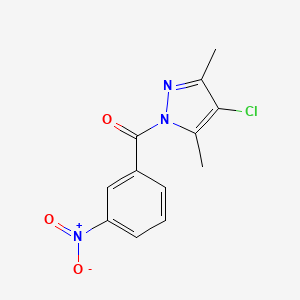
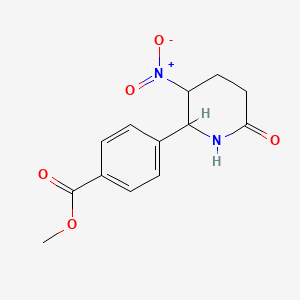
![1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5195604.png)
![N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5195608.png)
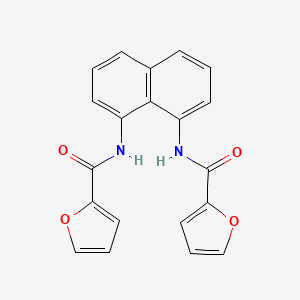
![2-[(4-Tert-butylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione](/img/structure/B5195616.png)
